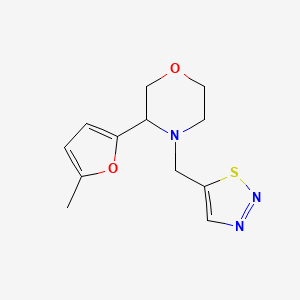![molecular formula C15H21N3O B7049427 4-[[4-(3-Hydroxypropyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7049427.png)
4-[[4-(3-Hydroxypropyl)piperazin-1-yl]methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-(3-Hydroxypropyl)piperazin-1-yl]methyl]benzonitrile is a chemical compound that features a piperazine ring substituted with a hydroxypropyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(3-Hydroxypropyl)piperazin-1-yl]methyl]benzonitrile typically involves the reaction of 4-(chloromethyl)benzonitrile with 1-(3-hydroxypropyl)piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[[4-(3-Hydroxypropyl)piperazin-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can react with the piperazine ring in the presence of a suitable base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4-[[4-(3-Hydroxypropyl)piperazin-1-yl]methyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[4-(3-Hydroxypropyl)piperazin-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group can form hydrogen bonds with target proteins, while the piperazine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile
- 4-[(4-Benzylpiperazin-1-yl)methyl]benzonitrile
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
4-[[4-(3-Hydroxypropyl)piperazin-1-yl]methyl]benzonitrile is unique due to the presence of the hydroxypropyl group, which can enhance its solubility and ability to form hydrogen bonds. This can lead to improved binding affinity and specificity for certain biological targets compared to similar compounds .
Properties
IUPAC Name |
4-[[4-(3-hydroxypropyl)piperazin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c16-12-14-2-4-15(5-3-14)13-18-9-7-17(8-10-18)6-1-11-19/h2-5,19H,1,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEBCNPCFAOTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCO)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Butyl-3-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7049348.png)
![N-[1-(2-methoxypropyl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7049350.png)
![5-bromo-N-[1-(1-methylpyrazol-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7049351.png)
![3-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7049357.png)
![1-[2-(2-Hydroxypropyl)azepan-1-yl]pentane-1,4-dione](/img/structure/B7049362.png)
![N,N-dimethyl-2-(4-oxo-3,9-diazabicyclo[4.2.1]nonan-9-yl)ethanesulfonamide](/img/structure/B7049366.png)


![1-[(4-Ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol](/img/structure/B7049392.png)
![N-[2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethyl]methanesulfonamide](/img/structure/B7049402.png)
![N-methyl-1-methylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-4-amine](/img/structure/B7049410.png)
![4-[[4-(3-Methylsulfonylpropyl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B7049415.png)
![3-[4-[(1-Hydroxycyclobutyl)methyl]morpholin-2-yl]phenol](/img/structure/B7049422.png)
![2-N,2-N-dimethyl-6-[(2-propan-2-ylimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7049434.png)
